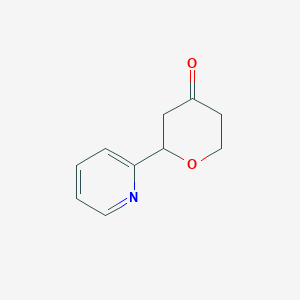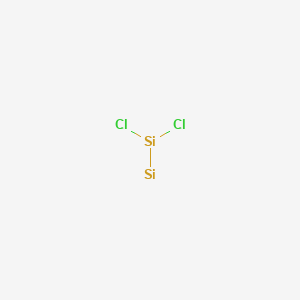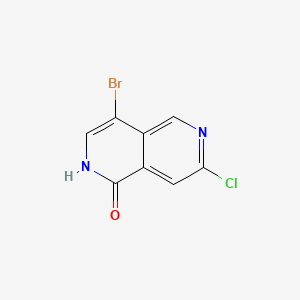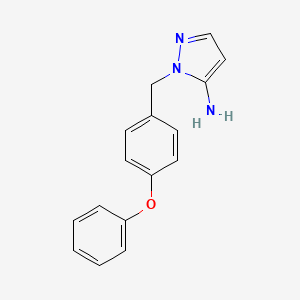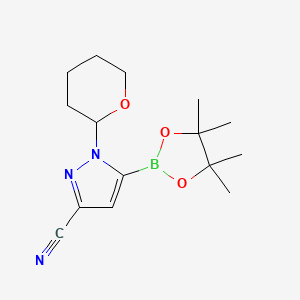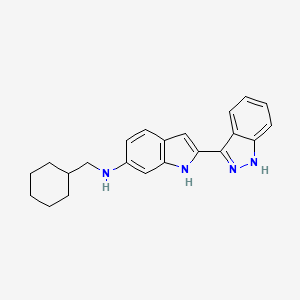
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 8-keto-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile.
Reduction: Formation of 8-hydroxy-5-methyl-6-hydroxy-5,6-dihydro-1,5-naphthyridine-2-carbonitrile.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: Known for its antimicrobial properties.
Quinolones: A class of compounds with a similar core structure and broad-spectrum antimicrobial activity.
Uniqueness
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H6BrN3O2 |
|---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
7-bromo-8-hydroxy-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O2/c1-14-6-3-2-5(4-12)13-8(6)9(15)7(11)10(14)16/h2-3,15H,1H3 |
InChI-Schlüssel |
QLBIDTSROBYAQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=C(C1=O)Br)O)N=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


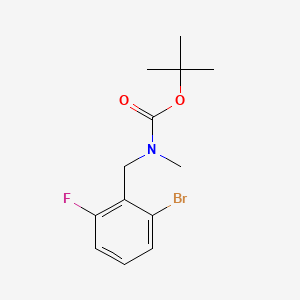
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
